molecular formula C14H20O2 B14305531 ({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene CAS No. 112481-90-0

({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene

Cat. No.: B14305531
CAS No.: 112481-90-0
M. Wt: 220.31 g/mol
InChI Key: VATJTHHPFUQUCO-UHFFFAOYSA-N
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Description

The compound “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is an organic molecule characterized by a benzene ring substituted with a complex alkyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” typically involves the reaction of benzyl alcohol with 2-methylpent-4-en-2-ol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then further reacted with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the alkene group to an alkane, resulting in a more saturated compound.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, “this compound” can be used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism by which “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the benzylic position is particularly reactive due to the resonance stabilization of the resulting radical or carbocation intermediates. This reactivity is exploited in various synthetic applications to introduce functional groups at the benzylic position.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.

    Benzyl ether: Similar structure but lacks the complex alkyl ether group.

    Toluene: A methyl-substituted benzene, simpler in structure but shares some reactivity patterns.

Uniqueness

“({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is unique due to its complex alkyl ether substitution, which imparts distinct chemical properties and reactivity. This complexity allows for a broader range of chemical transformations and applications compared to simpler benzene derivatives.

Properties

CAS No.

112481-90-0

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-methylpent-4-en-2-yloxymethoxymethylbenzene

InChI

InChI=1S/C14H20O2/c1-4-10-14(2,3)16-12-15-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3

InChI Key

VATJTHHPFUQUCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)OCOCC1=CC=CC=C1

Origin of Product

United States

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